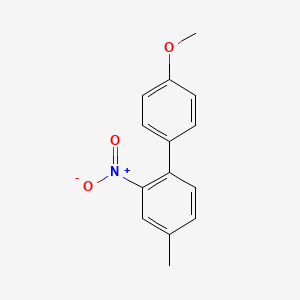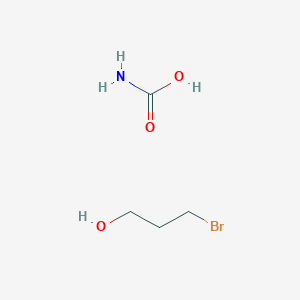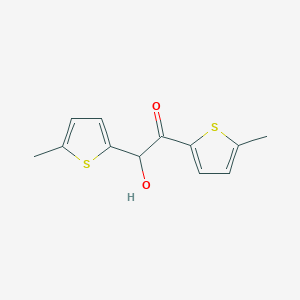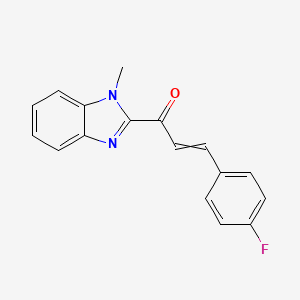
Hexadecyl 2,3,3-trichloroprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C19H35Cl3O2. It is a type of ester formed from hexadecanol and 2,3,3-trichloroprop-2-enoic acid. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3,3-trichloroprop-2-enoate can be synthesized through an esterification reaction between hexadecanol and 2,3,3-trichloroprop-2-enoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may vary, but a common method involves refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Hexadecyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: Hexadecyl alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Hexadecyl 2,3,3-trichloroprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the hexadecyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of hexadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with molecular targets through its ester and trichloroprop-2-enoate moieties. The ester group can undergo hydrolysis, releasing hexadecanol and 2,3,3-trichloroprop-2-enoic acid, which may interact with cellular components. The trichloroprop-2-enoate moiety can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
相似化合物的比较
Hexadecyl 2,3,3-trichloroprop-2-enoate can be compared with similar compounds such as:
Hexadecyl acrylate: Similar ester structure but with an acrylate group instead of a trichloroprop-2-enoate group.
Hexadecyl prop-2-enoate: Similar ester structure but without the chlorine atoms.
Hexadecyl 2,3-dichloroprop-2-enoate: Similar structure but with two chlorine atoms instead of three.
Uniqueness
The presence of three chlorine atoms in this compound makes it unique compared to its analogs, potentially imparting distinct chemical reactivity and biological activity.
属性
CAS 编号 |
654646-25-0 |
|---|---|
分子式 |
C19H33Cl3O2 |
分子量 |
399.8 g/mol |
IUPAC 名称 |
hexadecyl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-19(23)17(20)18(21)22/h2-16H2,1H3 |
InChI 键 |
NXRCJEGFHOVVFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
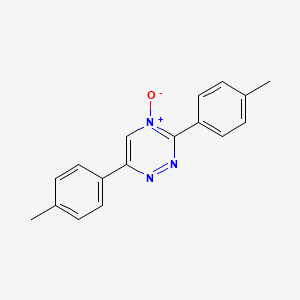
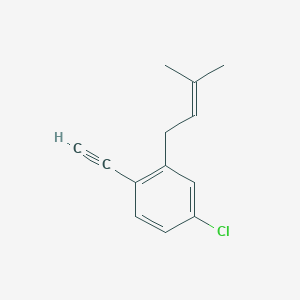
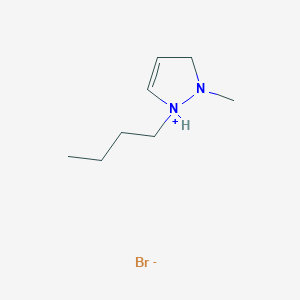
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
